molecular formula C7H14O4S B6274818 4-methanesulfonyl-3,3-dimethylbutanoic acid CAS No. 2151219-02-0

4-methanesulfonyl-3,3-dimethylbutanoic acid

Cat. No.: B6274818
CAS No.: 2151219-02-0
M. Wt: 194.25 g/mol
InChI Key: FLMKZNHZMYPPHY-UHFFFAOYSA-N
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Description

4-methanesulfonyl-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O2 It is characterized by the presence of a methanesulfonyl group attached to a 3,3-dimethylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-3,3-dimethylbutanoic acid typically involves the introduction of a methanesulfonyl group to a 3,3-dimethylbutanoic acid precursor. One common method is the reaction of 3,3-dimethylbutanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 3,3-dimethylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methanesulfonyl-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethylbutanoic acid: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

    Methanesulfonic acid: Contains the methanesulfonyl group but lacks the 3,3-dimethylbutanoic acid backbone.

Uniqueness

4-methanesulfonyl-3,3-dimethylbutanoic acid is unique due to the combination of the methanesulfonyl group and the 3,3-dimethylbutanoic acid structure

Properties

CAS No.

2151219-02-0

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

3,3-dimethyl-4-methylsulfonylbutanoic acid

InChI

InChI=1S/C7H14O4S/c1-7(2,4-6(8)9)5-12(3,10)11/h4-5H2,1-3H3,(H,8,9)

InChI Key

FLMKZNHZMYPPHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)CS(=O)(=O)C

Purity

95

Origin of Product

United States

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